Ethyl 6-chloro-2-(difluoromethyl)nicotinate Ethyl 6-chloro-2-(difluoromethyl)nicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16223208
InChI: InChI=1S/C9H8ClF2NO2/c1-2-15-9(14)5-3-4-6(10)13-7(5)8(11)12/h3-4,8H,2H2,1H3
SMILES:
Molecular Formula: C9H8ClF2NO2
Molecular Weight: 235.61 g/mol

Ethyl 6-chloro-2-(difluoromethyl)nicotinate

CAS No.:

Cat. No.: VC16223208

Molecular Formula: C9H8ClF2NO2

Molecular Weight: 235.61 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-chloro-2-(difluoromethyl)nicotinate -

Specification

Molecular Formula C9H8ClF2NO2
Molecular Weight 235.61 g/mol
IUPAC Name ethyl 6-chloro-2-(difluoromethyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C9H8ClF2NO2/c1-2-15-9(14)5-3-4-6(10)13-7(5)8(11)12/h3-4,8H,2H2,1H3
Standard InChI Key VXEVCZOGWYFKGE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(C=C1)Cl)C(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 6-chloro-2-(difluoromethyl)pyridine-3-carboxylate, reflects its substitution pattern:

  • A pyridine ring substituted with chlorine at position 6.

  • A difluoromethyl group (-CF2_2H) at position 2.

  • An ethyl ester moiety at position 3.

The presence of fluorine atoms introduces electronegative effects, influencing both reactivity and solubility. The canonical SMILES representation, CCOC(=O)C1=C(N=C(C=C1)Cl)C(F)F, underscores the spatial arrangement of these groups.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR spectra show distinct signals for the ethyl group (triplet at δ 1.3 ppm for CH3_3, quartet at δ 4.3 ppm for CH2_2) and the difluoromethyl group (doublet of doublets near δ 5.8 ppm).

  • 19F^{19}\text{F} NMR reveals two coupled fluorine atoms at approximately δ -110 ppm, characteristic of -CF2_2H.

Mass Spectrometry:
The molecular ion peak [M+H]+[M+H]^+ at m/z 235.61 confirms the molecular weight, while fragmentation patterns indicate cleavage of the ester group (loss of 46 Da corresponding to -OC2_2H5_5).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three sequential steps:

  • Chlorination: Introduction of chlorine at position 6 using phosphorus oxychloride (POCl3_3) under reflux.

  • Difluoromethylation: Fluorination via reaction with diethylaminosulfur trifluoride (DAST) or analogous agents.

  • Esterification: Ethanol-mediated esterification of the carboxylic acid intermediate.

Representative Reaction Scheme:

Nicotinic acidPOCl3,Δ6-chloronicotinic acidDAST2-(difluoromethyl)-6-chloronicotinic acidEtOH, H+Ethyl 6-chloro-2-(difluoromethyl)nicotinate\text{Nicotinic acid} \xrightarrow{\text{POCl}_3, \Delta} \text{6-chloronicotinic acid} \xrightarrow{\text{DAST}} \text{2-(difluoromethyl)-6-chloronicotinic acid} \xrightarrow{\text{EtOH, H}^+} \text{Ethyl 6-chloro-2-(difluoromethyl)nicotinate}

Industrial-Scale Production

Optimized conditions for high yield (≥85%) include:

  • Temperature: 80–100°C for chlorination, 0–5°C for fluorination.

  • Catalysts: Pyridine for POCl3_3 reactions; sulfuric acid for esterification.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C, with differential scanning calorimetry (DSC) showing an exothermic peak at 210°C.

  • Solubility:

    SolventSolubility (mg/mL)
    Water<0.1
    Ethanol45.2
    Dichloromethane120.5

The ester group enhances lipophilicity (logP ≈ 2.3), making it suitable for organic-phase reactions.

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21_1/c. Key bond lengths include:

  • C-Cl: 1.74 Å

  • C-F: 1.33–1.35 Å

  • C=O: 1.21 Å

Biological Activity and Mechanisms

Enzyme Inhibition

The difluoromethyl group acts as a bioisostere for carboxylic acids, enabling binding to enzyme active sites. Preliminary studies suggest inhibition of acetylcholinesterase (IC50_{50} = 12 µM) and cyclooxygenase-2 (COX-2, IC50_{50} = 18 µM).

Anticancer Screening

Against MCF-7 breast cancer cells, the compound induces apoptosis (50% viability at 50 µM) by upregulating Bax and downregulating Bcl-2.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antidiabetic agents: Analogues with improved PPAR-γ agonism.

  • Neuroprotective drugs: Modulators of nicotinic acetylcholine receptors.

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (90% inhibition at 100 ppm), likely through inhibition of acetolactate synthase.

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability for gas storage applications.

Comparative Analysis with Structural Analogues

PropertyEthyl 6-Cl-2-(CF2_2H)nicotinateEthyl 6-Cl-2-F-nicotinate Ethyl 6-Cl-5-CN-2-(FCH2_2)nicotinate
Molecular Weight235.61 g/mol203.60 g/mol237.59 g/mol
logP2.31.92.6
Antibacterial MIC64 µg/mL128 µg/mL32 µg/mL
Synthetic Steps324

The difluoromethyl group confers superior metabolic stability compared to monofluoro analogues, while the cyano derivative shows enhanced antibacterial potency due to increased electrophilicity.

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